ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H25BrN2O7S and its molecular weight is 601.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. It belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with multiple functional groups that contribute to its biological activity. The molecular formula is C25H20BrClN2O5S with a molecular weight of approximately 575.86 g/mol. The presence of bromine and acetyloxy groups enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C25H20BrClN2O5S |
Molecular Weight | 575.86 g/mol |
CAS Number | 312937-31-8 |
Biological Activities
Recent studies have highlighted various biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including:
- Antitumor Activity : Compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to the target compound showed potent effects against M-HeLa (cervical adenocarcinoma) cells, with some exhibiting selectivity towards cancerous cells over normal cells .
- Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity against a range of pathogens. The structural modifications in these compounds can enhance their efficacy against specific bacterial strains .
- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promising results in reducing inflammation and pain in animal models, suggesting potential applications in pain management therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some derivatives have been identified as positive allosteric modulators for NMDA receptors and inhibitors of acetylcholinesterase (AChE), which are critical in neurological pathways .
Case Studies
Several studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on MCF-7 breast cancer cells and found that certain modifications significantly increased potency compared to standard treatments like Sorafenib .
- Antimicrobial Testing : Research indicated that specific thiazolo[3,2-a]pyrimidines exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .
Properties
Molecular Formula |
C27H25BrN2O7S |
---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25BrN2O7S/c1-6-36-26(33)23-14(2)29-27-30(24(23)16-7-9-20(34-4)21(12-16)35-5)25(32)22(38-27)13-17-11-18(28)8-10-19(17)37-15(3)31/h7-13,24H,6H2,1-5H3/b22-13+ |
InChI Key |
LDZHCVPIOAAMKX-LPYMAVHISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C |
Origin of Product |
United States |
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